phenyl(thiophen-2-yl)methanamine hydrochloride
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Overview
Description
Phenyl(thiophen-2-yl)methanamine hydrochloride is an organic compound that belongs to the class of phenylmethylamines It consists of a phenyl group and a thiophene ring connected by a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(thiophen-2-yl)methanamine hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield phenyl(thiophen-2-yl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
Phenyl(thiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A structurally related compound with a thiophene ring and an alkyl amine substituent.
Thiophene derivatives: Various thiophene-based compounds with similar structural features.
Uniqueness
Phenyl(thiophen-2-yl)methanamine hydrochloride is unique due to its specific combination of a phenyl group and a thiophene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
53387-66-9 |
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Molecular Formula |
C11H12ClNS |
Molecular Weight |
225.74 g/mol |
IUPAC Name |
phenyl(thiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H11NS.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H |
InChI Key |
GWKJDORFHHMEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CS2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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